molecular formula C17H24N6O2 B2612568 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014010-00-4

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2612568
CAS RN: 1014010-00-4
M. Wt: 344.419
InChI Key: SXDTWXZAHWEGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Cytotoxic Activity : A study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the specified compound. These compounds were tested for their growth inhibitory properties against various cancer cell lines, demonstrating potent cytotoxic effects in some cases Deady et al., 2003.

Metal Complexes of Pyrazolylpurine Derivatives : Research by Sinha et al. (2015) on 6-(3,5-Dimethylpyrazol-1-yl)purine derivatives for metal-mediated base pair formation in nucleic acids highlights the application of such compounds in biochemistry and molecular biology. This suggests potential applications of the specified compound in studies related to DNA structure and function Sinha et al., 2015.

Antimicrobial and Anticancer Properties

Antimicrobial and Anticancer Derivatives : Abdul-Reda and Abdul-Ameer (2018) synthesized new derivatives of 8-Chloro-theophylline, showing antimicrobial activity. This indicates potential applications in developing antimicrobial agents from structurally similar compounds Abdul-Reda & Abdul-Ameer, 2018.

Chemical Reactivity and Synthesis Techniques

Reactivity and Synthesis of Pyrazolines : A study focused on the synthesis of unsubstituted Pyrazolidine-3,5-dione demonstrates the chemical reactivity of pyrazole derivatives and their potential in synthesizing novel compounds Dubau, 1983.

Application in Material Science

Electron-Withdrawing Groups for Photovoltaic Applications : Li et al. (2012) designed and synthesized a novel electron-withdrawing group for photovoltaic applications, showcasing the relevance of such compounds in developing materials for energy conversion Li et al., 2012.

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-7-21-15(24)13-14(20(6)17(21)25)18-16(22(13)9-10(2)3)23-12(5)8-11(4)19-23/h8,10H,7,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDTWXZAHWEGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC(C)C)N3C(=CC(=N3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Dimethylpyrazol-1-yl)-1-ethyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione

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